molecular formula C9H6BrNO2 B13002256 3-Bromo-5-(cyanomethyl)benzoic acid CAS No. 1379366-55-8

3-Bromo-5-(cyanomethyl)benzoic acid

Cat. No.: B13002256
CAS No.: 1379366-55-8
M. Wt: 240.05 g/mol
InChI Key: WUTJAQNQFRBCMG-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyanomethyl)benzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a cyanomethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyanomethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 5-(cyanomethyl)benzoic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyanomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-Bromo-5-(cyanomethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyanomethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(cyanomethyl)benzoic acid is unique due to the presence of both bromine and cyanomethyl groups, which provide a combination of reactivity and functionality that is valuable in various chemical transformations and applications.

Properties

CAS No.

1379366-55-8

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-bromo-5-(cyanomethyl)benzoic acid

InChI

InChI=1S/C9H6BrNO2/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5H,1H2,(H,12,13)

InChI Key

WUTJAQNQFRBCMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)CC#N

Origin of Product

United States

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